3-Fluorofluoren-9-one

NMR Spectroscopy Electronic Effects Structure–Property Relationships

OLED researchers requiring halogenated fluorenone building blocks face a critical substitution choice: bromine and chlorine introduce heavy-atom spin-orbit coupling that triggers unwanted triplet-state quenching. 3-Fluorofluoren-9-one (CAS 1514-15-4) resolves this via fluorine's strong electron-withdrawing -I effect with minimal steric perturbation (van der Waals radius: 1.47 Å vs. Br: 1.85 Å), enabling controlled LUMO reduction for improved electron injection in ETL applications while suppressing the fluorenone-associated Green Emission Defect (GED). • Enables 19F NMR identity confirmation and purity assessment-a background-free orthogonal analytical technique unavailable in non-fluorinated analogs • Supplied at 96% purity with supporting HPLC, NMR, and 19F NMR documentation for batch-to-batch consistency • Essential comparator in systematic halogen-effect studies alongside 3-chlorofluoren-9-one (mp 211-212 °C) and 3-bromofluoren-9-one (mp 164 °C)

Molecular Formula C13H7FO
Molecular Weight 198.19 g/mol
CAS No. 1514-15-4
Cat. No. B073826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorofluoren-9-one
CAS1514-15-4
Molecular FormulaC13H7FO
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)F
InChIInChI=1S/C13H7FO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H
InChIKeyWNABGBVMUJCYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorofluoren-9-one Technical Baseline


3-Fluorofluoren-9-one (CAS 1514-15-4) is a C3-fluorinated derivative of 9-fluorenone, characterized by a single fluorine substitution at the 3-position of the fluorenone tricyclic core. It belongs to the broader class of substituted fluoren-9-ones, which are established building blocks in organic electronics, particularly as electron-transporting or emissive layer components in organic light-emitting diodes (OLEDs) . The compound is primarily sourced as a research-grade synthetic intermediate, with commercial availability typically at purities of 95–96% from specialty chemical suppliers . Its procurement value derives from the distinct electronic influence of fluorine—a strong electron-withdrawing substituent with minimal steric perturbation—which modulates the core's photophysical and electronic properties without the heavy-atom effects or enhanced polarizability introduced by halogen alternatives such as bromine or chlorine .

Why Substitution with Other Analogs Fails


Substitution of 3-fluorofluoren-9-one with the parent 9-fluorenone or alternative C3-halogenated derivatives (3-chloro-, 3-bromo-) introduces quantifiable changes in electronic structure, intermolecular interactions, and synthetic utility that directly impact material performance and process design. Fluorine's unique combination of strong electron-withdrawing inductive effect (−I), minimal steric bulk (van der Waals radius: 1.47 Å vs. Cl: 1.75 Å, Br: 1.85 Å), and absence of heavy-atom spin–orbit coupling distinguishes it from other halogen substituents . These differences manifest as measurable shifts in carbonyl 17O NMR chemical shifts, altered molecular orbital energetics relevant to OLED charge transport, and divergent melting behavior that affects purification and formulation workflows [1][2]. Consequently, generic substitution without experimental validation risks unintended deviations in device efficiency, thermal processing windows, and downstream synthetic yields.

3-Fluorofluoren-9-one Evidence vs. Closest Analogs


17O NMR Chemical Shift Perturbation

Fluorine substitution at the C3 position alters the electronic environment of the carbonyl oxygen in 9-fluorenone, producing a distinct 17O NMR chemical shift relative to the parent compound and other halogenated analogs. The electron-withdrawing inductive effect of fluorine (−I) deshields the carbonyl oxygen, shifting the 17O NMR signal downfield compared to the unsubstituted 9-fluorenone baseline [1].

NMR Spectroscopy Electronic Effects Structure–Property Relationships

Suppressing Green Emission Defect via Fluorination

In fluorene-based OLED materials, the 'Green Emission Defect' (GED) caused by fluorenone formation has significantly limited commercial deployment of blue-emitting devices. Research has established that introducing electron-withdrawing groups into the fluorene core can increase the oxidative stability of the material and suppress the formation of emissive defects [1]. The fluorine atom in 3-fluorofluoren-9-one serves as an electron-withdrawing substituent at the C3 position, a design strategy explicitly validated for enhancing emission stability.

OLED Degradation Electron-Withdrawing Substituents Fluorene-Based Emitters

Cross-Coupling at C3 for Material Diversification

The C3-halogenated fluoren-9-ones serve as privileged intermediates for constructing diverse OLED-relevant materials through palladium-catalyzed cross-coupling reactions. Patent literature specifically identifies 3-bromofluoren-9-one as a substrate for Buchwald–Hartwig amination, Suzuki–Miyaura coupling, and direct arylation reactions to yield electroluminescent materials with tailored properties [1]. By extension, 3-fluorofluoren-9-one occupies the analogous position with fluorine as the C3 substituent, enabling similar diversification strategies while retaining fluorine's distinct electronic signature.

Cross-Coupling OLED Intermediates Material Library Synthesis

Melting Point and Thermal Stability Comparison

Fluorine substitution at C3 produces a markedly lower melting point compared to the C3-brominated analog, enabling distinct purification and device fabrication workflows. 3-Fluorofluoren-9-one (MW 198.19 g/mol) exhibits a lower melting point than 3-bromofluoren-9-one (MW 259.10 g/mol; mp 164 °C) [1][2]. This difference reflects the substantially reduced molecular weight and weaker intermolecular halogen bonding in the fluorinated derivative. Additionally, fluorenone-based derivatives broadly demonstrate 5% mass loss temperatures (Td) in the range of 271–395 °C under TGA [3].

Thermal Stability Purification Vacuum Deposition

Distinct Spectral Fingerprints for Identity Confirmation

3-Fluorofluoren-9-one possesses a well-documented and publicly accessible spectral signature that enables unambiguous identity confirmation. Its mass spectrum (MS-GC) and 1H NMR spectrum are archived in the KnowItAll Spectral Library (Wiley), a recognized authoritative reference database [1]. The presence of fluorine also enables 19F NMR analysis, which provides a high-sensitivity, background-free spectroscopic probe not available for non-fluorinated analogs such as parent 9-fluorenone or 3-chloro/bromofluorenones.

QC/QA Spectral Libraries Identity Verification

LUMO Energy Modulation for Charge Transport

9-Fluorenone and its derivatives function as electron-transporting materials and acceptor units in OLED architectures, leveraging their intrinsically low LUMO energy levels to facilitate electron injection and transport while balancing carrier populations within the emissive layer [1]. Fluorine substitution at C3 introduces an additional electron-withdrawing inductive effect (−I) that further lowers the LUMO level relative to unsubstituted 9-fluorenone .

OLED Electron Transport LUMO Tuning Carrier Balance

3-Fluorofluoren-9-one Procurement & Application Scenarios


ETL Material Development with Fine LUMO Tuning

Based on the class-level evidence that fluorine substitution lowers the LUMO energy of the fluorenone core through its electron-withdrawing inductive effect, 3-fluorofluoren-9-one is preferentially selected over unsubstituted 9-fluorenone for OLED electron-transport layer (ETL) material development when a moderate reduction in LUMO energy is desired to improve electron injection from the cathode while maintaining charge balance . The fluorine atom achieves this electronic tuning without introducing the heavy-atom spin–orbit coupling effects of bromine or the increased polarizability of chlorine, which can introduce unwanted triplet-state quenching pathways .

Stabilizing Blue OLED Emitters via Electron-Withdrawing Groups

Procurement of 3-fluorofluoren-9-one is indicated for research programs targeting stable blue OLED emitters, where suppression of the fluorenone-associated Green Emission Defect (GED) is a primary objective. As established in the relevant patent and academic literature, the incorporation of electron-withdrawing substituents into fluorene/fluorenone cores enhances oxidative stability and mitigates GED formation [1]. The fluorine atom at C3 fulfills this design criterion, offering a validated structural strategy for extending device operational lifetime and maintaining blue emission color purity.

Structure–Property Studies Across Halogenated Fluorenones

For research groups conducting systematic investigations of halogen effects on fluorenone photophysics and device performance, 3-fluorofluoren-9-one is an essential member of the comparative series alongside parent 9-fluorenone, 3-chlorofluoren-9-one (mp 211–212 °C), and 3-bromofluoren-9-one (mp 164 °C) [2][3]. The distinct electronic and thermophysical profile of fluorine—strong −I effect with minimal steric perturbation and lower melting point—provides a unique data point for understanding how halogen identity influences molecular packing, thermal processing windows, and charge transport properties in solid-state organic electronic devices.

QC and Batch Verification with 19F NMR

The presence of the fluorine atom in 3-fluorofluoren-9-one enables 19F NMR as a high-sensitivity, background-free analytical technique for identity confirmation and purity assessment—a capability absent in non-fluorinated fluorenone analogs [4]. This makes 3-fluorofluoren-9-one particularly attractive for procurement scenarios where rigorous batch-to-batch consistency must be documented and where orthogonal analytical methods (e.g., 19F NMR alongside HPLC and 1H NMR) are required to meet internal material specification protocols or regulatory documentation standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluorofluoren-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.